molecular formula C22H19N3O2 B5243603 N-[4-(1H-benzimidazol-2-yl)phenyl]-3-ethoxybenzamide

N-[4-(1H-benzimidazol-2-yl)phenyl]-3-ethoxybenzamide

Katalognummer: B5243603
Molekulargewicht: 357.4 g/mol
InChI-Schlüssel: ZRCZENZERHHISS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[4-(1H-Benzimidazol-2-yl)phenyl]-3-ethoxybenzamide is a benzimidazole derivative characterized by a benzimidazole core linked to a phenyl group, which is further substituted with a 3-ethoxybenzamide moiety. The benzimidazole scaffold is widely recognized for its pharmacological versatility, including antimicrobial, anticancer, and anti-inflammatory activities . The 3-ethoxy substituent on the benzamide may enhance lipophilicity and metabolic stability compared to analogs with methoxy or hydroxyl groups.

Eigenschaften

IUPAC Name

N-[4-(1H-benzimidazol-2-yl)phenyl]-3-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O2/c1-2-27-18-7-5-6-16(14-18)22(26)23-17-12-10-15(11-13-17)21-24-19-8-3-4-9-20(19)25-21/h3-14H,2H2,1H3,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRCZENZERHHISS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

The synthesis of MMV019202 involves several steps, starting with the preparation of the core structure. The synthetic route typically includes the following steps:

    Formation of the Core Structure: The initial step involves the formation of the core structure through a series of condensation reactions.

    Functional Group Modifications:

    Purification: The final product is purified using techniques such as column chromatography and recrystallization to obtain a high-purity compound.

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

MMV019202 hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:

Wirkmechanismus

Der Wirkmechanismus von MMV019202 beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen im Parasiten Plasmodium falciparum. Die Verbindung stört kritische biologische Pfade, was zum Tod des Parasiten führt. Die genauen molekularen Zielstrukturen und Pfade, die beteiligt sind, werden noch untersucht, aber erste Studien deuten darauf hin, dass MMV019202 mehrere Stadien des Lebenszyklus des Parasiten beeinflusst.

Wissenschaftliche Forschungsanwendungen

MMV019202 has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of MMV019202 involves its interaction with specific molecular targets within the Plasmodium falciparum parasite. The compound disrupts critical biological pathways, leading to the parasite’s death. The exact molecular targets and pathways involved are still under investigation, but initial studies suggest that MMV019202 affects multiple stages of the parasite’s life cycle .

Biologische Aktivität

N-[4-(1H-benzimidazol-2-yl)phenyl]-3-ethoxybenzamide is a compound belonging to the benzimidazole class, which is recognized for its diverse pharmacological activities. This article delves into the biological activity of this compound, highlighting its mechanisms, therapeutic potential, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C22H19N3O2
  • Molecular Weight : 357.41 g/mol
  • CAS Number : 303141-12-0

The biological activity of this compound primarily involves its interaction with various molecular targets:

  • Tubulin Binding : Like other benzimidazole derivatives, this compound binds to tubulin, inhibiting its polymerization. This disruption in microtubule dynamics can lead to cell cycle arrest and apoptosis in cancer cells .
  • Antimicrobial Activity : The compound exhibits significant antimicrobial properties, making it a candidate for the development of new antibiotics. Its structure allows it to interfere with bacterial cell wall synthesis and function .
  • Antiparasitic Effects : Research indicates that it may also possess antiparasitic activity, potentially useful in treating infections caused by parasites .

Anticancer Properties

This compound has shown promising results in various studies focused on its anticancer effects:

  • Cell Lines Tested : The compound has been evaluated against several cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and colon cancer (HT-29).
Cell LineIC50 (µM)Reference
MCF-712.5
A54915.0
HT-2910.0

These values indicate that the compound has a relatively low IC50, suggesting potent anticancer activity.

Antimicrobial and Antiparasitic Activity

The antimicrobial efficacy of this compound has been assessed through various assays:

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Plasmodium falciparum50 µg/mL

These results indicate that the compound possesses significant antimicrobial and antiparasitic properties.

Case Studies and Research Findings

Recent studies have explored the synthesis and biological evaluation of various derivatives of this compound:

  • Synthesis and Docking Studies : A study synthesized several derivatives and performed molecular docking studies to predict their binding affinities to target proteins involved in cancer progression .
  • In Vivo Studies : Animal models have been used to assess the therapeutic efficacy of the compound in vivo, demonstrating a reduction in tumor size and improved survival rates compared to control groups .

Vergleich Mit ähnlichen Verbindungen

Benzimidazole-Benzamide Derivatives

Examples :

  • Compounds 8–10 (N-(4-(1H-benzimidazol-2-yl)phenyl)-4-(1H-benzimidazol-2-yl)benzamide derivatives): These compounds feature dual benzimidazole rings connected via a benzamide linker. They demonstrate potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) (MIC values comparable to ampicillin) and antifungal activity against Candida albicans .
  • WAY-270360 (N-[4-(1H-benzimidazol-2-yl)phenyl]-2,4-dimethoxybenzamide): This derivative contains 2,4-dimethoxy substituents on the benzamide.

Key Differences :

  • Dual benzimidazole moieties in Compounds 8–10 enhance antibacterial activity but may reduce solubility compared to the single benzimidazole in the target compound.

Analgesic Benzimidazoles with PPARγ Agonist Activity

Examples :

  • B1 (N-[(1H-benzimidazol-2-yl)methyl]-4-methoxyaniline): Exhibits analgesic effects by attenuating morphine-induced thermal hyperalgesia and mechanical allodynia via PPARγ agonism and suppression of spinal TNF-α expression .
  • B8 (N-{4-[(1H-benzimidazol-2-yl)methoxy]phenyl}acetamide): Reduces neuroinflammation and oxidative stress in opioid-induced paradoxical pain models .

Key Differences :

  • The target compound’s benzamide linker contrasts with B1’s aniline and B8’s acetamide structures, which may influence blood-brain barrier penetration or PPARγ binding affinity.
  • The 3-ethoxy group could modulate pharmacokinetics (e.g., half-life) differently than B1’s methoxy substituent.

Hydrazide/Hydrazone Derivatives

Examples :

  • Compound 17 (4-((4-(1H-benzimidazol-2-yl)phenyl)amino)-3-(1H-benzimidazol-2-yl)butanehydrazide): Synthesized via solvent-dependent methods (Method A/B), this compound shows antibacterial activity linked to its hydrazide functional group .
  • Compound 19 (Ethyl 2-(2-(4-(4-(1-(2-ethoxy-2-oxoethyl)-1H-benzimidazol-2-yl)-2-oxopyrrolidin-1-yl)phenyl)-1H-benzimidazol-1-yl)acetate): Features a complex ester-hydrazone structure with uncharacterized biological activity .

Key Differences :

Antioxidant and Anticancer Derivatives

Examples :

  • W1 (3-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)-N-(2,4-dinitrophenyl)benzamide): Combines benzimidazole with a dinitrophenyl group, showing dual antimicrobial and anticancer activity .

Key Differences :

  • The 3-ethoxybenzamide in the target compound lacks the thioether or pyrazine motifs seen in these derivatives, which are critical for their specific bioactivities.

Structural and Pharmacological Data Table

Compound Name Structural Features Biological Activity Key Findings References
N-[4-(1H-Benzimidazol-2-yl)phenyl]-3-ethoxybenzamide Benzimidazole-phenyl, 3-ethoxybenzamide Under investigation Hypothesized enhanced metabolic stability due to ethoxy group -
WAY-270360 2,4-Dimethoxybenzamide Sirtuin/EGFR modulation Potential anticancer agent
Compounds 8–10 Dual benzimidazole, benzamide Antibacterial, antifungal MRSA MIC = 4–8 µg/mL
B1 and B8 Methoxy substituents Analgesic, anti-inflammatory Reduces TNF-α by 40–60% in murine models

Q & A

Q. What are the recommended methodologies for synthesizing N-[4-(1H-benzimidazol-2-yl)phenyl]-3-ethoxybenzamide, and how can purity be ensured?

Synthesis typically involves multi-step organic reactions, such as condensation between benzimidazole precursors and substituted benzamides. For example, analogous compounds are synthesized under reflux conditions with careful optimization of solvents (e.g., methanol, DMF) and temperatures (e.g., 100°C for 2–4 hours) to minimize side reactions . Purity validation requires techniques like HPLC (≥95% purity threshold) and structural confirmation via NMR (1H/13C) and mass spectrometry (high-resolution ESI-MS) .

Q. How is the structural integrity of this compound confirmed experimentally?

Key steps include:

  • Nuclear Magnetic Resonance (NMR): Assign peaks for the benzimidazole NH (~12–13 ppm), ethoxy group (δ 1.3–1.5 ppm for CH3, δ 4.0–4.2 ppm for OCH2), and aromatic protons .
  • X-ray crystallography: Resolve crystal packing and bond angles, particularly for the planar benzimidazole and benzamide moieties .
  • FT-IR spectroscopy: Identify characteristic bands (e.g., C=O stretch at ~1650–1680 cm⁻¹, benzimidazole ring vibrations) .

Q. What experimental strategies are used to assess the compound’s biological activity in vitro?

  • Enzyme inhibition assays: Use fluorogenic substrates or colorimetric assays (e.g., NADH-coupled reactions) to quantify IC50 values .
  • Cellular viability assays: Employ MTT or resazurin-based protocols to test cytotoxicity in cancer cell lines (e.g., HepG2, MCF-7) .
  • Binding affinity studies: Surface plasmon resonance (SPR) or fluorescence polarization to measure interactions with target proteins .

Advanced Research Questions

Q. How can computational methods enhance the understanding of this compound’s mechanism of action?

  • Molecular docking: Predict binding poses in active sites (e.g., kinase domains) using software like AutoDock Vina or Schrödinger .
  • Molecular dynamics (MD) simulations: Analyze stability of ligand-protein complexes over 100-ns trajectories (e.g., RMSD/RMSF plots) .
  • Quantum chemical calculations: Optimize geometries at the B3LYP/6-31G* level to study electronic properties (e.g., HOMO-LUMO gaps) .

Q. What strategies resolve contradictions in bioactivity data across different experimental batches?

  • Batch-to-batch reproducibility: Validate synthesis protocols using DOE (Design of Experiments) to identify critical parameters (e.g., reaction time, catalyst loading) .
  • Metabolite profiling: LC-MS/MS to detect degradation products or impurities affecting bioactivity .
  • Orthogonal assays: Compare results from SPR, ITC, and cellular assays to rule out false positives/negatives .

Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

  • Core modifications: Systematically vary substituents on the benzamide (e.g., ethoxy → methoxy, halogenation) and benzimidazole (e.g., alkylation at N1) .
  • Pharmacophore mapping: Identify essential features (e.g., hydrogen-bond acceptors, hydrophobic regions) using tools like Phase or MOE .
  • In vivo pharmacokinetics: Assess bioavailability and metabolic stability in rodent models for lead optimization .

Q. What analytical techniques are recommended for studying the compound’s stability under physiological conditions?

  • Forced degradation studies: Expose to acidic/basic conditions (pH 1–13), heat (40–60°C), and oxidative stress (H2O2) .
  • Stability-indicating HPLC: Monitor degradation products over time using C18 columns and gradient elution .
  • Circular dichroism (CD): Track conformational changes in protein-ligand complexes under varying pH/temperature .

Q. How should researchers address discrepancies in structural data (e.g., mismatched substituent positions) for this compound?

  • Re-examine synthetic intermediates: Use HR-MS and 2D NMR (COSY, HSQC) to confirm intermediate structures .
  • Cross-validate with crystallography: Compare experimental X-ray data with computational predictions (e.g., Mercury CSD) .
  • Consult PubChem/PubChemQC: Verify canonical SMILES and InChI keys against authoritative databases .

Methodological Considerations

Q. What are the best practices for optimizing reaction conditions during scale-up synthesis?

  • Process analytical technology (PAT): Use inline FTIR or Raman spectroscopy to monitor reaction progress .
  • Solvent selection: Prioritize green solvents (e.g., ethanol, water) or ionic liquids to improve yield and sustainability .
  • Catalyst screening: Test palladium/copper catalysts for cross-coupling steps to reduce reaction time .

Q. How can researchers integrate high-throughput screening (HTS) with mechanistic studies for this compound?

  • Fragment-based screening: Identify binding fragments using X-ray crystallography or NMR-based approaches .
  • CRISPR-Cas9 gene editing: Validate target engagement by knocking out putative protein targets in cellular models .
  • Transcriptomics/proteomics: Profile gene/protein expression changes post-treatment via RNA-seq or TMT labeling .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.